molecular formula C19H26ClN3O4S B11347740 1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11347740
M. Wt: 427.9 g/mol
InChI Key: JTFLYJZZEFWLAX-UHFFFAOYSA-N
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Description

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring system substituted with a chlorophenyl group and a methanesulfonyl group

Preparation Methods

The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and methanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and methanesulfonyl groups allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other piperidine derivatives, 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern. Similar compounds include:

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring but differ in their substituents.

    Chlorophenyl-substituted piperidines: These compounds have similar chlorophenyl groups but may lack the methanesulfonyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H26ClN3O4S

Molecular Weight

427.9 g/mol

IUPAC Name

1-[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H26ClN3O4S/c20-17-3-1-2-14(12-17)13-28(26,27)23-10-6-16(7-11-23)19(25)22-8-4-15(5-9-22)18(21)24/h1-3,12,15-16H,4-11,13H2,(H2,21,24)

InChI Key

JTFLYJZZEFWLAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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